Ubiquitin-specific protease 28 inhibitor 3, commonly referred to as Usp28-IN-3, is a small-molecule compound designed to inhibit the activity of ubiquitin-specific protease 28. This enzyme plays a crucial role in various cellular processes, including the regulation of protein stability and signaling pathways associated with oncogenesis. Usp28-IN-3 has been identified as a promising candidate for cancer therapy due to its ability to destabilize key oncoproteins, thereby influencing tumor growth and survival.
Usp28-IN-3 was developed through medicinal chemistry efforts aimed at identifying potent inhibitors of ubiquitin-specific proteases. The compound has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications, particularly in cancer treatment .
Usp28-IN-3 is classified as a small-molecule inhibitor targeting deubiquitinases, specifically the ubiquitin-specific protease 28. It falls under the category of anti-cancer agents due to its mechanism of action that involves the modulation of protein degradation pathways critical for tumor cell survival .
The synthesis of Usp28-IN-3 involves several chemical reactions, typically starting from readily available precursors. The synthetic route includes the formation of key intermediates through nucleophilic substitutions and coupling reactions. For instance, derivatives based on [1,2,3]triazolo[4,5-d]pyrimidine structures have been explored as potential scaffolds for developing USP28 inhibitors .
The synthesis typically employs techniques such as:
The molecular structure of Usp28-IN-3 features a core scaffold that interacts specifically with the active site of ubiquitin-specific protease 28. The precise arrangement of functional groups within this scaffold is critical for its inhibitory activity.
Molecular modeling studies have provided insights into the binding interactions between Usp28-IN-3 and USP28. These studies highlight key hydrogen-bonding interactions and hydrophobic contacts that stabilize the inhibitor within the enzyme's active site .
Usp28-IN-3 functions primarily through competitive inhibition of USP28. By binding to the active site, it prevents ubiquitin from associating with USP28, thus inhibiting its deubiquitinating activity.
In vitro assays have demonstrated that Usp28-IN-3 effectively reduces the levels of stabilized oncoproteins such as c-MYC and c-JUN by promoting their degradation via the ubiquitin-proteasome system. The compound has shown efficacy in various cancer cell lines, indicating its potential as a therapeutic agent .
The mechanism by which Usp28-IN-3 exerts its effects involves:
Experimental data indicate that treatment with Usp28-IN-3 results in significant decreases in cell viability in various cancer models, underscoring its potential effectiveness in therapeutic applications .
Usp28-IN-3 is characterized by:
Chemical properties include:
Usp28-IN-3 has significant potential applications in scientific research and therapeutic development:
The ubiquitin-proteasome system (UPS) orchestrates protein degradation through a hierarchical enzymatic cascade involving ubiquitin-activating (E1), conjugating (E2), and ligating (E3) enzymes. These enzymes conjugate the 76-amino-acid ubiquitin protein to substrate lysine residues via isopeptide bonds. Ubiquitination patterns—including monoubiquitination (single ubiquitin), multimonoubiquitination (multiple single ubiquitins), or polyubiquitination (ubiquitin chains)—determine functional outcomes. Polyubiquitin chains are classified by linkage type (e.g., K48 for proteasomal degradation; K63 for signaling; M1 for NF-κB activation). The 26S proteasome recognizes K48-linked chains, decomposing substrates into peptides via its 20S catalytic core and 19S regulatory particles. Counteracting this process, deubiquitinating enzymes (DUBs) reverse ubiquitination by cleaving ubiquitin-substrate bonds, thereby modulating protein stability, localization, and activity. Humans possess ~100 DUBs across seven families, with the ubiquitin-specific protease (USP) family being the largest (54 members). DUBs maintain proteostasis by recycling ubiquitin, editing ubiquitin chains, and fine-tuning signaling pathways. Dysregulation contributes to pathologies, particularly cancer, where aberrant DUB activity disrupts cell-cycle control and DNA repair [2] [5] [7].
USP28, a USP-family DUB, contains conserved structural domains essential for substrate recognition and catalytic activity. Its N-terminus harbors tandem ubiquitin-interacting motifs (UIMs) that recruit ubiquitinated substrates, while the catalytic USP domain (C-terminus) features a catalytic triad (Cys-His-Asp/Asn) that hydrolyzes isopeptide bonds. Unlike many USPs, USP28 localizes predominantly to the nucleus and nucleolus, reflecting its role in DNA damage response (DDR). It binds the DDR scaffold protein 53BP1 via its BRCT domains, positioning it at double-strand breaks (DSBs). Functionally, USP28 stabilizes key DDR mediators like Chk2, 53BP1, and Claspin by removing K48-linked polyubiquitin chains, thereby preventing their proteasomal degradation. This stabilization amplifies the ATM-Chk2-p53-PUMA apoptosis axis following genotoxic stress. Beyond DDR, USP28 regulates the cell cycle by counteracting the SCFᶠᵇʷ⁷ E3 ligase, stabilizing oncoproteins such as c-MYC, c-JUN, and NOTCH. Its expression is transcriptionally upregulated by the β-catenin-YAP1-TBX5 complex in cancers like ovarian carcinoma, linking it to oncogenic pathways [1] [3] [4].
Table 1: Structural Domains and Functional Partners of USP28
Domain/Motif | Location | Function | Key Interacting Partners |
---|---|---|---|
Ubiquitin-Interacting Motifs (UIMs) | N-terminal | Substrate recruitment | Ubiquitinated 53BP1, Chk2 |
Catalytic USP Domain | C-terminal | Deubiquitination | FBW7 substrates (c-MYC, c-JUN) |
Nuclear Localization Signal (NLS) | Central | Nuclear import | Importin proteins |
53BP1-Binding Region | Central | DDR complex assembly | 53BP1, Mdc1 |
USP28 exhibits context-dependent oncogenicity, functioning as both a tumor promoter and suppressor across cancer types:
Table 2: USP28's Dual Roles in Cancer
Cancer Type | Oncogenic Role | Tumor-Suppressive Role | Key Substrates |
---|---|---|---|
Non-small cell lung cancer (NSCLC) | ↑ Proliferation, chemo-resistance | Not reported | c-MYC, c-JUN |
Breast cancer | ↑ Metastasis, glycolysis | Not reported | LSD1, ΔNp63α |
Ovarian cancer | ↑ Tumorigenesis, poor prognosis | Not reported | β-catenin-YAP1-TBX5 complex |
Bladder cancer | Not reported | ↓ Apoptosis, ↑ progression | p53, 53BP1 |
Squamous cell carcinoma | ↑ Cisplatin resistance | Stabilizes NOTCH1 | NOTCH1, Claspin |
Targeting USP28 addresses three key therapeutic challenges in oncology:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4